Home > Products > Building Blocks P13090 > Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine - 77960-15-7

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

Catalog Number: EVT-1616888
CAS Number: 77960-15-7
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Compound Description: This compound demonstrated potent inhibition of Gli expression with an IC50 value of 0.5 μM. [] It acts as a Hedgehog signaling pathway (HSP) inhibitor, potentially working downstream of Smoothened (Smo). []

Compound Description: This compound exhibited potent inhibition of Gli expression, even more so than the 5-methoxy analogue, with an IC50 value of 0.24 μM. [] Like its analogue, it acts as a Hedgehog signaling pathway (HSP) inhibitor, potentially working downstream of Smoothened (Smo). []

(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate

Compound Description: This amine derivative showed the most potent biological activity among a series of Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives. [] It exhibited an IC50 of 62.37 µg/mL against the HeLa cell line and an MIC of 250 µg/mL against photogenic bacteria. []

Overview

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a chemical compound characterized by its unique structure, which combines furan and indole moieties. Its molecular formula is C15H16N2OC_{15}H_{16}N_{2}O with a molecular weight of approximately 240.30 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Source

This compound can be synthesized through various methods, often involving the reaction of furan derivatives with indole derivatives. Its synthesis is documented in chemical literature, highlighting its relevance in both academic and industrial settings .

Classification

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine falls under the category of organic compounds, specifically amines. It is classified as a heterocyclic compound due to the presence of both furan and indole rings in its structure.

Synthesis Analysis

Methods

The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can be achieved through several synthetic routes:

  1. Multicomponent Reactions: One common method involves the reaction of indole with furan-2-carbaldehyde in the presence of suitable solvents such as methanol .
  2. Stepwise Synthesis: Another approach includes a two-step synthesis where furan derivatives are first reacted with tryptamine under controlled conditions to form the desired product .

Technical Details

The synthesis typically requires an inert atmosphere to prevent unwanted side reactions and may involve the use of catalysts to enhance yields. Reaction conditions such as temperature and time are critical; for example, reactions may be conducted at room temperature for several hours.

Molecular Structure Analysis

Structure

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has a complex structure featuring a furan ring attached to an ethyl group that connects to an indole moiety. The structural formula can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

Data

Key structural data includes:

  • Molecular Weight: 240.30 g/mol
  • CAS Number: 77960-15-7
  • Density: Not available
  • Boiling Point: 421.4 °C at 760 mmHg
  • Flash Point: 208.7 °C .
Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is capable of undergoing various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be conducted using lithium aluminum hydride.
  3. Substitution: Electrophilic substitution reactions are possible due to the presence of the indole ring .

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

These reactions are typically performed under controlled conditions to optimize yield and minimize by-products.

Mechanism of Action

Process

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has been studied for its interaction with biological targets, particularly the epidermal growth factor receptor (EGFR).

Data

The mechanism involves:

  1. Binding to EGFR: The compound inhibits EGFR activity by binding to its active site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Cellular Effects: It has been observed to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human lung adenocarcinoma (A549) and HeLa cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Formula: C15H16N2OC_{15}H_{16}N_{2}O
  • Molecular Weight: 240.30 g/mol
  • Boiling Point: 421.4 °C
  • Flash Point: 208.7 °C

Chemical Properties

Furan-2-ylmethyl-[2-(1H-indol-3-y)-ethyl]-amine exhibits characteristics typical of amines, including basicity and reactivity towards electrophiles due to the presence of nitrogen atoms in its structure.

Applications

Furan-2-ylmethyl-[2-(1H-indol-3-y)-ethyl]-amine has diverse applications:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: The compound is studied for potential anticancer and antimicrobial activities.
  3. Medicine: Investigated for therapeutic effects targeting specific receptors or enzymes, particularly in cancer treatment .
  4. Industry: Utilized in developing new materials and chemical processes.
Introduction to Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine in Contemporary Research

Structural Significance of Hybrid Indole-Furan Scaffolds in Medicinal Chemistry

The pharmacological relevance of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine stems from the complementary bioactivity profiles of its constituent heterocycles. Indole derivatives demonstrate broad target versatility, modulating proteins involved in cancer (tubulin, topoisomerase II, TRK, VEGFR), infectious diseases (DprE1, MmpL3), and neurological disorders [2] [3]. Furan rings, though less explored, contribute critical binding interactions: their oxygen atom acts as a hydrogen-bond acceptor, while the aromatic system participates in hydrophobic contacts and π-π stacking. When conjugated via an ethylamine spacer, these rings form an extended electron-rich system enhancing membrane permeability and target affinity [9].

Table 1: Key Structural and Electronic Properties of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

ParameterIndole MoietyFuran MoietyHybrid Consequence
Aromatic CharacterBicyclic, 10π-electronMonocyclic, 6π-electronEnhanced π-electron density
H-Bonding CapacityDonor (N-H), AcceptorAcceptor (O)Bidirectional H-bonding potential
Electron DensityModerate (C3 nucleophilic)High (Oxygen lone pairs)Mesoionic character at linker region [7]
Common Bioactive AnaloguesVinca alkaloids, SunitinibCefuroxime (antibiotic)Multitarget engagement potential

The ethylamine linker provides conformational flexibility, allowing the molecule to adopt optimal binding poses within enzyme pockets. Computational models suggest this spacer enables simultaneous engagement with hydrophobic pockets (via indole) and polar regions (via furan oxygen), a feature observed in clinically successful hybrids like arylthioindoles [4]. Molecular docking studies of similar structures indicate binding energies ranging from -8.2 to -10.5 kcal/mol against mycobacterial targets and tubulin, correlating with submicromolar bioactivity [2] [4].

Historical Context: Evolution of Indole Derivatives in Drug Discovery

Indole chemistry has evolved substantially since the first isolation of indigo dye. Early natural product-derived indoles (e.g., reserpine, vinca alkaloids) established the scaffold’s pharmacological versatility. Systematic structural modifications led to first-generation synthetic drugs like indomethacin (1963), demonstrating anti-inflammatory effects via COX inhibition. The 1990s–2000s witnessed targeted indole derivatives: sumatriptan (5-HT1D/1B agonist for migraines) and sunitinib (VEGFR/PDGFR inhibitor approved 2006) [3]. Contemporary research focuses on hybridization strategies to overcome resistance, exemplified by DG167 (indazole sulfonamide in tuberculosis trials) and arylthioindoles (nanomolar tubulin inhibitors effective in P-glycoprotein-overexpressing cancers) [2] [4].

Table 2: Evolution of Indole-Based Therapeutics with Relevance to Furan Hybridization

EraRepresentative AgentsTherapeutic AreaStructural Advancements
1960s-1980sReserpine, IndomethacinHypertension, InflammationNative scaffold modification
1990s-2000sSumatriptan, DelavirdineMigraine, HIVSide chain optimization
2000s-2010sSunitinib, AlectinibOncologyIntroduction of fluorinated substituents
2010s-PresentDG167 (indazole sulfonamide) [2], Arylthioindoles [4]Tuberculosis, OncologyHybrid heterocycles (e.g., furan, thiadiazole)

Furan integration follows this hybridization trend. While furan-containing drugs like cefuroxime (β-lactam antibiotic) and darunavir (HIV protease inhibitor) have existed for decades, their deliberate fusion with indole is recent. Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exemplifies this approach, potentially combining indole’s target diversity with furan’s pharmacokinetic influence. The furan ring’s metabolic lability (susceptibility to CYP450 oxidation and ring opening) historically limited development, but strategic substitution at C5 and linker optimization mitigate this in newer hybrids [5] [9].

Research Gaps and Unanswered Questions in Indole-Furan Hybrid Pharmacology

Despite promising structural features, significant knowledge gaps impede the development of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine:

  • Target Ambiguity: While computational models predict affinity for tubulin and mycobacterial membrane proteins (MmpL3/DprE1), empirical validation is lacking. Competitive binding assays against [³H]colchicine and biochemical target engagement studies are needed to confirm mechanisms suggested by docking [2] [4].
  • Metabolic Stability: Furan rings undergo CYP3A4-mediated oxidation to reactive intermediates, potentially causing hepatotoxicity. Whether the ethylamine linker and indole system in this hybrid mitigate or exacerbate this risk remains unstudied. Comparative microsomal stability data versus analogs (e.g., unsubstituted furans vs. methylated derivatives) is absent [5] [9].
  • Resistance Profile: Hybrids like arylthioindoles overcome P-glycoprotein efflux in resistant cancers (NCI/ADR-RES cells). Whether this furan-indole conjugate shares this advantage requires cytotoxicity profiling in matched sensitive/resistant cell lines [4].
  • Synthetic Scalability: Current routes to such hybrids involve multi-step sequences with poor atom economy (e.g., Fischer indolization followed by N-alkylation). Green chemistry approaches using nanocatalysts or solvent-free reactions—successful for other indole hybrids—remain unexplored .
  • Formulation Challenges: Indole-furan hybrids often exhibit poor aqueous solubility (<50 µg/mL). No studies have explored advanced delivery systems (e.g., PEGylated nanoparticles or cyclodextrin inclusion complexes) to enhance bioavailability .

Table 3: Key Research Questions and Proposed Methodologies for Resolution

Research GapCritical QuestionRecommended Approach
Target SpecificityDoes the hybrid bind predicted targets (tubulin/DprE1)?Radioligand displacement assays; X-ray co-crystallography
Metabolic FateDoes furan oxidation generate toxic metabolites?LC-MS/MS metabolite profiling in human hepatocytes
Resistance PenetrationIs efficacy retained in P-gp overexpressing lines?Cytotoxicity assays in NCI/ADR-RES vs. MCF-7 cells
Synthetic EfficiencyCan step count be reduced without compromising yield?Microwave-assisted one-pot synthesis screening
Biological SpectrumDoes the hybrid possess unexplored activities?Broad-panel screening (e.g., NCI-60 cancer cell lines)

Addressing these gaps requires integrated methodologies: structural simplification to isolate pharmacophores, metabolic fate tracking using 14C-labeled analogs, and systematic SAR focusing on linker length and furan substitution. Particularly urgent is elucidating whether the furan’s mesoionic character enhances uptake across bacterial membranes—a property crucial for anti-infective applications but presently speculative [5] [7].

Properties

CAS Number

77960-15-7

Product Name

Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2

InChI Key

FELGUJHGLNZYPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.